11-(2-furyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
CAS No.:
Cat. No.: VC8970867
Molecular Formula: C23H26N2O3
Molecular Weight: 378.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H26N2O3 |
|---|---|
| Molecular Weight | 378.5 g/mol |
| IUPAC Name | 6-(furan-2-yl)-9,9-dimethyl-5-(2-methylpropanoyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
| Standard InChI | InChI=1S/C23H26N2O3/c1-14(2)22(27)25-17-9-6-5-8-15(17)24-16-12-23(3,4)13-18(26)20(16)21(25)19-10-7-11-28-19/h5-11,14,21,24H,12-13H2,1-4H3 |
| Standard InChI Key | FRSIOXJBNHSXLL-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CO4 |
| Canonical SMILES | CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CO4 |
Introduction
11-(2-furyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one is a complex organic compound belonging to the class of dibenzo diazepines. This compound features a unique structure characterized by a seven-membered diazepine ring fused to a benzene ring and a cyclohexene ring, with additional functional groups including a furyl ring and an isobutyryl group .
Molecular Formula and Weight
Structural Features
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The compound includes a dibenzo[b,e] diazepine core, which is a characteristic of benzodiazepine derivatives.
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It contains a 2-furyl ring attached at the 11-position and an isobutyryl group at the 10-position, contributing to its complex structure and potential biological activity.
Synthesis and Preparation
The synthesis of 11-(2-furyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one typically involves multi-step organic reactions. These methods may include various condensation and substitution reactions to introduce the furyl and isobutyryl groups into the dibenzo[b,e] diazepine framework.
Potential Applications and Biological Activity
This compound is part of a broader class of benzodiazepine derivatives, which are known for their diverse biological activities, including sedative, anxiolytic, and anticonvulsant properties. The presence of the furyl ring may enhance its potential biological activity, although specific receptor affinities and detailed pharmacological profiles require further investigation.
Suppliers and Availability
11-(2-furyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one can be sourced from chemical suppliers, including those based in China and the Netherlands .
Comparison with Related Compounds
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